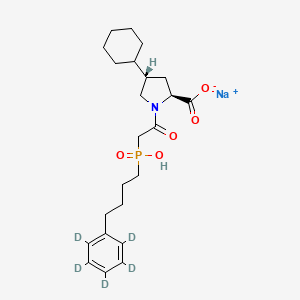
Fosinoprilat-d5 Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosinoprilat-d5 Sodium Salt is a deuterated form of Fosinoprilat, which is the active metabolite of the prodrug Fosinopril. Fosinoprilat is a phosphinic acid-containing compound that acts as an angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily used in the treatment of hypertension and congestive heart failure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fosinoprilat-d5 Sodium Salt involves the deuteration of FosinoprilatThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .
Analyse Chemischer Reaktionen
Types of Reactions
Fosinoprilat-d5 Sodium Salt undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in Fosinopril is hydrolyzed to form Fosinoprilat.
Oxidation and Reduction: These reactions can modify the functional groups present in the molecule.
Substitution: Deuterium atoms can be introduced through substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Deuterium gas or deuterated solvents are used for introducing deuterium atoms.
Major Products Formed
The major product formed from the hydrolysis of Fosinopril is Fosinoprilat. Other reactions may yield various oxidized or reduced forms of the compound, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Fosinoprilat-d5 Sodium Salt has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Fosinoprilat in biological samples.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of ACE inhibitors.
Medicine: Used in clinical research to study the efficacy and safety of ACE inhibitors in treating hypertension and heart failure.
Wirkmechanismus
Fosinoprilat-d5 Sodium Salt exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The compound also reduces aldosterone secretion, which helps in lowering blood pressure further .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Captopril: Contains a sulfhydryl group and is also an ACE inhibitor.
Enalapril: Another ACE inhibitor that is hydrolyzed to its active form, enalaprilat.
Lisinopril: A non-esterified ACE inhibitor with a similar mechanism of action.
Uniqueness
Fosinoprilat-d5 Sodium Salt is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research studies. The presence of deuterium atoms can also influence the pharmacokinetics and metabolic pathways of the compound, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C23H33NNaO5P |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
sodium;(2S,4S)-4-cyclohexyl-1-[2-[hydroxy-[4-(2,3,4,5,6-pentadeuteriophenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C23H34NO5P.Na/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19;/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29);/q;+1/p-1/t20-,21+;/m1./s1/i1D,3D,4D,9D,10D; |
InChI-Schlüssel |
ZPIVICMRZRGSIT-NNLCYVJISA-M |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3)O)[2H])[2H].[Na+] |
Kanonische SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















